The biosynthesis of raltegravir β-D-glucuronide is exclusively catalyzed by uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1), which transfers a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the phenolic oxygen at the 5-position of raltegravir's hydroxypyrimidinone core. This reaction proceeds via nucleophilic substitution, forming an acid-labile β-conjugate [1] [6]. Human liver microsomes (HLMs) or recombinant UGT1A1 systems are employed for in vitro synthesis, with reaction specificity confirmed using UGT1A1 inhibitors like bilirubin or genetic variants (e.g., UGT1A128/28) that reduce glucuronidation efficiency by 25–70% [2] [4]. Kinetic studies reveal a Km of 18.5 μM for raltegravir glucuronidation, highlighting UGT1A1's high substrate affinity [1].
Table 1: Enzymatic Synthesis Parameters for Raltegravir β-D-Glucuronide
System | Cofactors | Incubation Time | Yield (%) | Key Validation |
---|---|---|---|---|
Human Liver Microsomes | 5 mM UDPGA, 5 mM MgCl₂ | 120 min | 62–75 | UGT1A1 inhibition assays |
Recombinant UGT1A1 | 5 mM UDPGA, alamethicin | 90 min | 78–85 | LC–MS/MS metabolite characterization |
HEK293-UGT1A1 Cells | Endogenous UDPGA | 180 min | 50–68 | Genetic knockout controls |
Deuterium labeling targets the N-methyl group of raltegravir’s oxadiazole ring, where three hydrogen atoms are replaced with deuterium (CD₃) to generate raltegravir-d3. This position ensures metabolic stability and minimizes isotopic exchange [6]. Synthesis begins with non-deuterated precursors: 2-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-amine undergoes N-methylation using deuterated iodomethane (CD₃I) under alkaline conditions (pH 9–10). The reaction is conducted in anhydrous dimethylformamide at 25°C for 24 hours to achieve >98% deuteration [6] [7]. Isotopic purity is validated via high-resolution mass spectrometry (HRMS), confirming mass shifts from m/z 444.1 (raltegravir) to 447.1 (raltegravir-d3) and from 620.5 (glucuronide) to 623.5 (glucuronide-d3) [5] [6]. Crucially, the CD₃ group does not alter UGT1A1 kinetics, ensuring identical glucuronidation rates to non-labeled raltegravir [6].
Table 2: Deuterium Labeling Impact on Mass Spectrometric Detection
Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mass Shift | Role in Quantification |
---|---|---|---|---|
Raltegravir | 443.1 | 316.1 | — | Quantification of parent drug |
Raltegravir-d3 | 446.1 | 319.0 | +3 | Internal standard for raltegravir |
Raltegravir β-D-glucuronide | 619.2 | 443.1 | — | Target metabolite |
Raltegravir-d3 β-D-glucuronide | 622.2 | 446.1 | +3 | Internal standard for glucuronide |
Glucuronidation efficiency hinges on cofactor stability and reaction milieu optimization. Key parameters include:
Table 3: Optimized Reaction Conditions for Raltegravir-d3 Glucuronidation
Parameter | Optimal Value | Impact on Yield | Criticality |
---|---|---|---|
Temperature | 37°C | <45°C: Denaturation | High |
UDPGA Concentration | 5 mM | <3 mM: 30% yield drop | Critical |
Acetonitrile | ≤30% (v/v) | >40%: Enzyme inhibition | Moderate |
Incubation Duration | 90–120 min | <60 min: Incomplete | High |
Raltegravir-d3 Loading | 0.5 mg/mL | >1 mg/mL: Substrate inhibition | High |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5